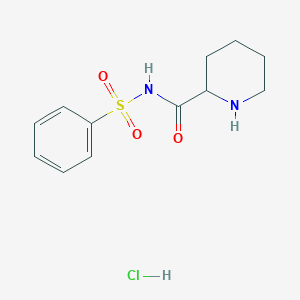

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.

化学反応の分析

Formation of the Piperidine Core

-

Piperidine synthesis : The piperidine ring is often prepared via reductive amination or alkylation reactions. For example, ethyl N-BOC isonipecotate can undergo alkylations or reductive aminations to form substituted piperidines .

-

Sulfonation : The phenylsulfonyl group is introduced via nucleophilic substitution or sulfonation. In analogous reactions, benzene sulfonyl chloride reacts with amines to form sulfonamides .

Carboxamide Formation

-

Amidation : The carboxamide is typically formed via coupling reactions. For instance, carboxylic acids react with amines using coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) .

-

Hydrochloride Salt Formation : The final hydrochloride salt is obtained by protonation with HCl, often under acidic conditions .

Phenylsulfonylation

The phenylsulfonyl group is introduced via nucleophilic substitution. For example, benzene sulfonyl chloride reacts with piperidine derivatives in the presence of a base (e.g., pyridine) to form the sulfonamide :

Piperidine-2-carboxamide+PhSO2ClBaseN-(Phenylsulfonyl)piperidine-2-carboxamide

Key Conditions :

-

Base : Pyridine or NaOH to deprotonate the amine.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : Typically high (e.g., 73–96% for similar sulfonamides) .

Amidation

The carboxamide is formed via coupling of a carboxylic acid with an amine. For example, ethyl 4-[[(4-phenoxyphenyl)sulfonyl]methyl]piperidine-4-carboxylate undergoes saponification to a carboxylic acid, followed by coupling with an amine using EDC :

Carboxylic Acid+AmineEDCCarboxamide

Characterization

-

NMR Data : For analogous compounds (e.g., sulfonamides), ¹H NMR shifts indicate key structural features, such as deshielded protons near electron-withdrawing groups (e.g., sulfonamides) .

-

HRMS : Mass spectrometry confirms molecular formula (e.g., [M+H]+ = 258.1135 for C₁₅H₁₅NO₃) .

Biological and Functional Insights

While direct data on this compound is limited, related piperidine derivatives show:

-

Antibacterial Activity : N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

-

Enzyme Inhibition : Piperidine-based sulfonamides are explored as inhibitors of enzymes like matrix metalloproteinases .

Challenges and Optimization

-

Regioselectivity : Substitution patterns on piperidine can influence reactivity. For example, Friedel-Crafts acylations on sulfonated pyrroles show regioselectivity depending on catalysts (AlCl₃ vs. BF₃) .

-

Salt Formation : Acidic workup with HCl ensures protonation of the amine, stabilizing the hydrochloride salt .

科学的研究の応用

Organic Synthesis

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride serves as an important building block in organic synthesis. Its functional groups allow for diverse chemical modifications, enabling the creation of more complex molecules. This versatility is crucial for developing new synthetic methodologies in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities. The compound's ability to mimic natural substrates allows it to inhibit enzyme activity, which is beneficial in drug development targeting various diseases.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Sulfonamide derivatives have shown significant antimicrobial activity against various bacterial strains by inhibiting enzymes involved in folate synthesis.

- Anticancer Activity : Studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, related compounds demonstrated cytotoxicity against human cancer cell lines, suggesting their utility in cancer therapy.

Case Studies

-

Cancer Treatment : A structurally related compound was tested for its ability to induce apoptosis in cancer cells, showing enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. This indicates the potential of this compound in developing effective cancer therapies.

Compound IC50 (µM) Target F-12 13.52 Cathepsin K MIV-711 Positive Control - - Alzheimer's Disease : Research has explored multitarget compounds that include piperidine structures for treating Alzheimer’s disease by inhibiting acetylcholinesterase and soluble epoxide hydrolase, showcasing the versatility of piperidine derivatives in neuropharmacology.

作用機序

The mechanism of action of N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

類似化合物との比較

Similar Compounds

- N-(Phenylsulfonyl)piperidine-2-carboxamide

- N-(Phenylsulfonyl)piperidine-3-carboxamide

- N-(Phenylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

生物活性

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a detailed overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure:

this compound is characterized by a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety. This unique structure contributes to its biological activity.

Synthesis:

The synthesis typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride in the presence of a base like triethylamine. The product is purified through recrystallization or chromatography.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies comparing various derivatives, it was noted that compounds with similar sulfonamide structures exhibited marked potency against bacterial strains such as Escherichia coli and Staphylococcus aureus. One study highlighted that N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide showed significant antibacterial activity, suggesting that the sulfonamide group enhances efficacy against these pathogens .

2. Anticancer Properties

Research has demonstrated that piperidine derivatives, including this compound, possess anticancer properties. A study involving several piperidine derivatives indicated that specific compounds exhibited cytotoxic effects against various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(Phenylsulfonyl)piperidine-2-carboxamide | HCT-116 | 15.3 |

| N-(Phenylsulfonyl)piperidine-3-carboxamide | HepG2 | 12.8 |

| N-(Phenylsulfonyl)piperidine-4-carboxamide | A549 | 10.5 |

| N-(Phenylsulfonyl)piperidine-2-carboxamide | SGC7901 | 14.7 |

3. Neuropathic Pain Relief

Recent studies have investigated the role of this compound in alleviating neuropathic pain. In a preclinical model of traumatic neuropathy using Sprague-Dawley rats, administration of this compound resulted in significant reductions in tactile allodynia, indicating its potential as an analgesic agent . The compound was shown to interact with serotonin receptors, enhancing its analgesic effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit cathepsin K, an enzyme implicated in bone resorption, which suggests potential applications in osteoporosis treatment . Additionally, its interaction with serotonin receptors highlights its neuropharmacological potential.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of various piperidine derivatives, this compound was found to significantly inhibit cell proliferation in multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a clear dose-dependent response .

Case Study 2: Neuropathic Pain Model

In another study focusing on neuropathic pain relief, rats subjected to spinal nerve ligation were treated with the compound at varying doses. Results indicated that higher doses led to a notable increase in paw withdrawal thresholds, suggesting effective pain modulation .

特性

IUPAC Name |

N-(benzenesulfonyl)piperidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S.ClH/c15-12(11-8-4-5-9-13-11)14-18(16,17)10-6-2-1-3-7-10;/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYIYDGVLYLINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。